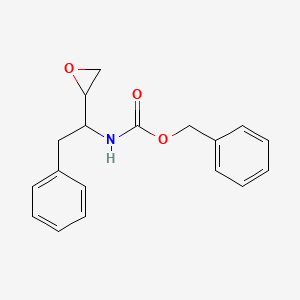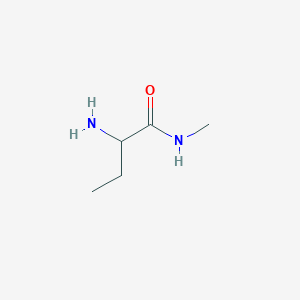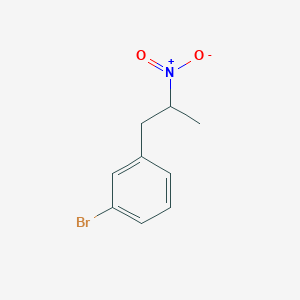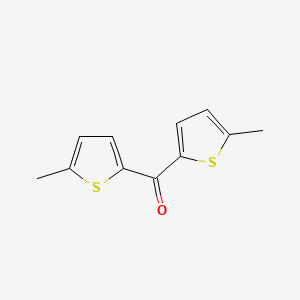
3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol, also known as 4-bromophenylpyrazole, is a chemical compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid that is soluble in organic solvents. It is an aromatic heterocyclic compound that belongs to the pyrazole family. 4-bromophenylpyrazole has been studied for its possible use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Material Characterization
Pyrazoles like 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol have garnered interest due to their applications in various fields such as pharmaceuticals and agrochemicals. A study by Vyas et al. (2012) focused on the synthesis and characterization of related pyrazole compounds, highlighting their potential in material science. The synthesized pyrazoles were characterized using techniques like powder XRD, FT–IR, and TG–DTA–DSC, providing insights into their physical and chemical properties.
Molecular Structure and Crystallography
Kumarasinghe et al. (2009) conducted a study on similar pyrazole compounds, emphasizing the significance of single-crystal X-ray analysis for unambiguous structure determination. Their research, detailed in Kumarasinghe et al. (2009), showcases the complex hydrogen bonding and molecular interactions in such compounds, which are crucial for understanding their potential applications in pharmaceuticals and material science.
Antiproliferative Potential in Cancer Research
A significant application of pyrazole derivatives lies in cancer research. Ananda et al. (2017) explored the antiproliferative effects of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, demonstrating their potential as antiproliferative agents against breast cancer and leukemia cells. The study, available in Ananda et al. (2017), highlighted the compounds' ability to induce apoptosis, making them promising candidates for developing new cancer treatments.
Application in Antimicrobial Research
Compounds similar to this compound have also shown promising results in antimicrobial research. A study by Sherkar and Bhandarkar (2015) revealed that synthesized pyrazole derivatives exhibited excellent antimicrobial activities, potentially paving the way for new antimicrobial agents.
Potential in Neuropharmacology
The pyrazole class of compounds has also been explored for its potential applications in neuropharmacology. A study by Wise et al. (1987) investigated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents, showcasing the versatility of these compounds in addressing various neurological disorders.
Safety and Hazards
The compound has several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Propiedades
IUPAC Name |
3-[3-(4-bromophenyl)-1H-pyrazol-5-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-10-5-3-9(4-6-10)12-8-11(14-15-12)2-1-7-16/h3-6,8,16H,1-2,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUVGJXBBQASQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CCCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575983 |
Source


|
| Record name | 3-[3-(4-Bromophenyl)-1H-pyrazol-5-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125161-02-6 |
Source


|
| Record name | 3-[3-(4-Bromophenyl)-1H-pyrazol-5-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)
![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)


![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)
